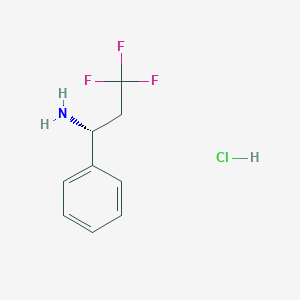amino}propanoic acid CAS No. 2197056-69-0](/img/structure/B6304834.png)
3-{[(t-Butoxy)carbonyl](4-phenylbutan-2-yl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(t-Butoxy)carbonylamino}propanoic acid is a compound utilized in various fields due to its unique structural and functional properties. This compound has garnered interest for its applications in synthetic chemistry, medicinal chemistry, and material sciences, thanks to its versatility in forming different products and its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the alkylation of 4-phenylbutan-2-amine with a tert-butyl chloroformate followed by reaction with acryloyl chloride. The procedure typically involves:
Reagents: tert-butyl chloroformate, 4-phenylbutan-2-amine, acryloyl chloride
Solvents: anhydrous dichloromethane
Conditions: nitrogen atmosphere, ice-cold temperatures, followed by gradual warming to room temperature
Industrial Production Methods
In an industrial setting, production scales up with the use of batch reactors where precise control of temperature and reagent addition ensures high yield and purity. Solvent recovery and recycling are integral to minimize waste and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation to form corresponding ketones or alcohols.
Reduction: Reduces to secondary amines using reagents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl protecting group with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide, typically in acidic or neutral media.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous ether.
Substitution: Strong nucleophiles like organolithium reagents or Grignard reagents in polar aprotic solvents.
Major Products
Oxidized ketones
Reduced amines
Substituted derivatives with varying functional groups
Scientific Research Applications
Chemistry
In synthetic chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and advanced materials due to its stable and reactive functional groups.
Biology
The compound has been explored for its bioactivity, potentially acting as an inhibitor in various biochemical pathways due to its specific binding affinities.
Medicine
Investigations have been conducted into its potential use in drug development, particularly for its structural analogs which show promise as therapeutic agents.
Industry
Used in the creation of polymers and resins, owing to its stability and ability to form complex structures.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Interacts with pathways involved in metabolic processes, leading to inhibition or activation of certain biochemical reactions.
Comparison with Similar Compounds
Unique Properties
3-{(t-Butoxy)carbonylamino}propanoic acid is unique in its balance of stability and reactivity, making it more versatile compared to simpler analogs.
Similar Compounds
Boc-protected amino acids: Share the tert-butoxycarbonyl protective group but differ in the side chain structure.
Phenylbutanamine derivatives: Have similar core structures but lack the carboxyl functional group, affecting their reactivity and applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(4-phenylbutan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14(10-11-15-8-6-5-7-9-15)19(13-12-16(20)21)17(22)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMTGXTYJFTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

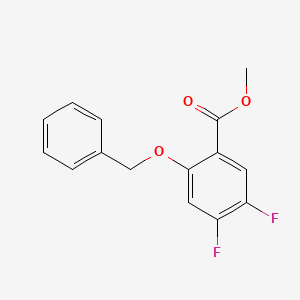
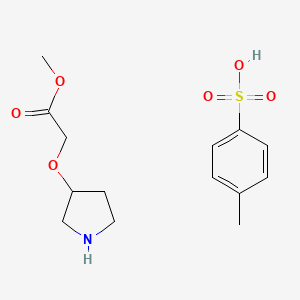
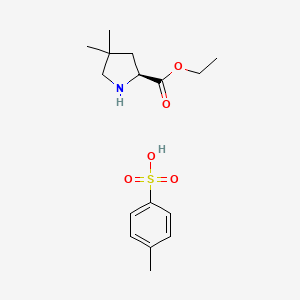
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)
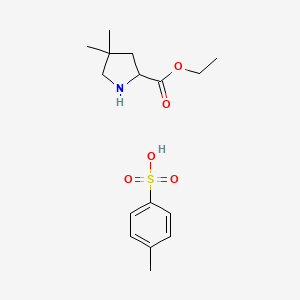
![[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B6304795.png)
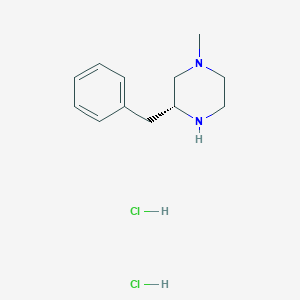
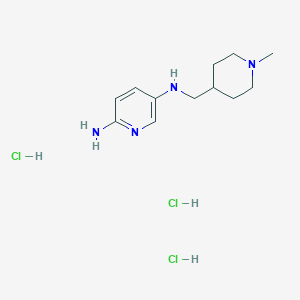
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)
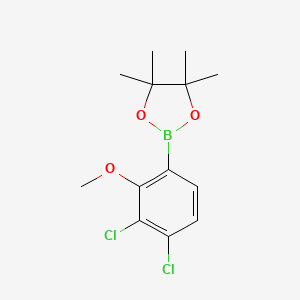
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B6304818.png)
